molecular formula C16H14N2 B8599120 4-methyl-3,5-diphenyl-1H-pyrazole

4-methyl-3,5-diphenyl-1H-pyrazole

Cat. No. B8599120
M. Wt: 234.29 g/mol
InChI Key: GODJIHYACPNRIJ-UHFFFAOYSA-N
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Patent
US04014896

Procedure details

To the crude wet xylene solution of 3,5-diphenyl-4-methylpyrazoline (from B above), is added 1.0 g of 5% palladium on carbon catalyst. The reaction mixture is slowly heated to reflux, and the water removed by azeotropic distillation using a Dean-Stark apparatus (xylene returned to reactor). Refluxing is continued at 145° C for 4 hours. After the four-hour reflux, the reaction mixture is cooled to 25° C, and the combined 5% palladium on charcoal/3,5-diphenyl-4-methylpyrazole filtered off. The solids are slurried in warm acetone to dissolve the 3,5-diphenyl-4-methylpyrazole. The catalyst is then filtered off. Removal of the acetone in vacuo yields 1.5 g of 3,5-diphenyl-4-methylpyrazole. After recrystallization from hot xylene, pure 3,5-diphenyl-4-methylpyrazole having a melting point of 225°-226° C is obtained.
Name
3,5-diphenyl-4-methylpyrazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][NH:9][CH:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:11]=2[CH3:12])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[Pd].C1(C)C(C)=CC=CC=1>[C:1]1([C:7]2[C:11]([CH3:12])=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
3,5-diphenyl-4-methylpyrazoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NNC(C1C)C1=CC=CC=C1
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the water removed by azeotropic distillation
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After the four-hour reflux
FILTRATION
Type
FILTRATION
Details
the combined 5% palladium on charcoal/3,5-diphenyl-4-methylpyrazole filtered off
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the 3,5-diphenyl-4-methylpyrazole
FILTRATION
Type
FILTRATION
Details
The catalyst is then filtered off
CUSTOM
Type
CUSTOM
Details
Removal of the acetone in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(=C1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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